3-chloro-N-(thiophen-3-ylmethyl)aniline
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Overview
Description
3-chloro-N-(thiophen-3-ylmethyl)aniline is an organic compound with the molecular formula C11H10ClNS and a molecular weight of 223.7218 g/mol This compound features a chloro-substituted aniline group attached to a thiophene ring via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(thiophen-3-ylmethyl)aniline typically involves the reaction of 3-chloroaniline with thiophen-3-ylmethanol under specific conditions. One common method includes:
Starting Materials: 3-chloroaniline and thiophen-3-ylmethanol.
Catalysts and Reagents: Acid catalysts such as hydrochloric acid or sulfuric acid.
Reaction Conditions: The reaction is usually carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow reactors. These methods ensure higher yields and purity of the final product while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(thiophen-3-ylmethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various derivatives with different functional groups.
Scientific Research Applications
3-chloro-N-(thiophen-3-ylmethyl)aniline has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-chloro-N-(thiophen-3-ylmethyl)aniline exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to the disruption of bacterial cell membranes or inhibition of key enzymes. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
3-chloro-N-(phenylmethyl)aniline: Similar structure but lacks the thiophene ring.
N-(thiophen-3-ylmethyl)aniline: Similar structure but lacks the chloro group.
3-chloro-N-(thiophen-2-ylmethyl)aniline: Similar structure but with the thiophene ring attached at a different position.
Uniqueness
3-chloro-N-(thiophen-3-ylmethyl)aniline is unique due to the presence of both the chloro and thiophene groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H10ClNS |
---|---|
Molecular Weight |
223.72 g/mol |
IUPAC Name |
3-chloro-N-(thiophen-3-ylmethyl)aniline |
InChI |
InChI=1S/C11H10ClNS/c12-10-2-1-3-11(6-10)13-7-9-4-5-14-8-9/h1-6,8,13H,7H2 |
InChI Key |
SBULKRIQPTWJOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NCC2=CSC=C2 |
Origin of Product |
United States |
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